![molecular formula C15H12ClN3S B5495945 5-(p-Aminophenyl)-4-(p-chlorophenyl)-2-thiazolamine](/img/structure/B5495945.png)
5-(p-Aminophenyl)-4-(p-chlorophenyl)-2-thiazolamine
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Overview
Description
5-(p-Aminophenyl)-4-(p-chlorophenyl)-2-thiazolamine is a heterocyclic compound that contains both thiazole and aniline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(p-Aminophenyl)-4-(p-chlorophenyl)-2-thiazolamine typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate α-haloketones with thiourea.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the synthesis in a controlled environment.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
Oxidized Derivatives: Various oxidized forms of the compound.
Reduced Derivatives: Amino derivatives.
Substituted Products: Halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of certain enzymes.
Protein Binding: Studied for its binding affinity to proteins.
Medicine
Drug Development: Investigated for its potential as a pharmaceutical agent.
Antimicrobial Activity: Evaluated for its antimicrobial properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Dye Synthesis: Intermediate in the synthesis of dyes.
Mechanism of Action
The mechanism of action of 5-(p-Aminophenyl)-4-(p-chlorophenyl)-2-thiazolamine involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include inhibition of metabolic processes or disruption of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 5-(p-Aminophenyl)-4-(p-bromophenyl)-2-thiazolamine
- 5-(p-Aminophenyl)-4-(p-fluorophenyl)-2-thiazolamine
- 5-(p-Aminophenyl)-4-(p-methylphenyl)-2-thiazolamine
Uniqueness
5-(p-Aminophenyl)-4-(p-chlorophenyl)-2-thiazolamine is unique due to the presence of both p-aminophenyl and p-chlorophenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(4-aminophenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c16-11-5-1-9(2-6-11)13-14(20-15(18)19-13)10-3-7-12(17)8-4-10/h1-8H,17H2,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLYUGBZTAQPNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(S2)N)C3=CC=C(C=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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